molecular formula C15H20N2O3 B12120865 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid

Cat. No.: B12120865
M. Wt: 276.33 g/mol
InChI Key: GEWUGTHXPXUDBE-UHFFFAOYSA-N
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Description

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid is a piperidine derivative characterized by:

  • A piperidine ring with a carboxylic acid group at position 3.
  • A carbamoylmethyl group (-NH-C(O)-CH2-) attached to the piperidine nitrogen.
  • A 4-methylphenyl (p-tolyl) group as the substituent on the carbamoyl moiety.

The 4-methylphenyl group likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C15H20N2O3/c1-11-2-4-13(5-3-11)16-14(18)10-17-8-6-12(7-9-17)15(19)20/h2-5,12H,6-10H2,1H3,(H,16,18)(H,19,20)

InChI Key

GEWUGTHXPXUDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Nucleophilic Addition: Piperidine reacts with 4-methylphenyl isocyanate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamoyl Group

Aromatic Substituents

1-(Phenylcarbamoyl)piperidine-4-carboxylic Acid

  • Structure : Phenyl group instead of 4-methylphenyl.
  • Key Differences :
  • Absence of the methyl group reduces lipophilicity (clogP ≈ 1.2 vs. ~1.8 for the target compound).
  • Lower steric bulk may affect binding pocket interactions.
    • CAS : 1175127-32-8 (as a related impurity) .

1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic Acid Structure: Thienyl (heterocyclic) substituent. Key Differences:

  • The sulfur atom in the thienyl group introduces polarizability and altered electronic effects.
  • Potential for π-stacking interactions differs from aromatic phenyl groups. CAS: 1286732-67-9 .
Alkyl and Acyl Substituents

1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic Acid

  • Structure : Benzyl and methyl groups on the carbamoyl nitrogen.
  • Key Differences :
  • Increased steric hindrance from the benzyl group may reduce enzymatic degradation.
  • Higher molecular weight (276.34 g/mol vs. ~291 g/mol for the target compound) .

1-(Ethoxyacetyl)piperidine-4-carboxylic Acid

  • Structure : Ethoxyacetyl group (-O-CH2-CO-) instead of carbamoyl.
  • Key Differences :
  • The ester and ether functionalities alter reactivity (e.g., susceptibility to hydrolysis).
  • Lower hydrogen-bonding capacity compared to carbamoyl derivatives. CAS: Not specified; molecular formula C10H17NO4 .

Modifications to the Piperidine Core

Positional Isomerism

1-[(4-Methylphenyl)sulfonyl]-3-piperidinecarboxylic Acid

  • Structure : Sulfonyl group at position 1 and carboxylic acid at position 3.
  • Key Differences :
  • Altered spatial arrangement affects target engagement.
    • Molecular Weight : 283.34 g/mol .
Functional Group Replacements

1-(4-Methylbenzoyl)piperidine-4-carboxylic Acid

  • Structure : Benzoyl (-C(O)-C6H4-CH3) instead of carbamoylmethyl.
  • Key Differences :
  • The ketone group lacks hydrogen-bonding donors, reducing polarity.
  • Increased rigidity due to the planar benzoyl group.
    • CAS : 401581-34-8 .

Structural and Property Comparison Table

Compound Name Substituent on Piperidine N Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 4-Methylphenylcarbamoylmethyl C15H20N2O3 ~291 Not available High lipophilicity, H-bond donor
1-(Phenylcarbamoyl)piperidine-4-carboxylic Acid Phenylcarbamoyl C13H16N2O3 260.29 1175127-32-8 Lower steric bulk
1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic Acid Benzyl(methyl)carbamoyl C15H20N2O3 276.34 1018283-27-6 Increased steric hindrance
1-(4-Methylbenzoyl)piperidine-4-carboxylic Acid 4-Methylbenzoyl C14H17NO3 247.29 401581-34-8 Rigid planar structure
1-(Ethoxyacetyl)piperidine-4-carboxylic Acid Ethoxyacetyl C10H17NO4 215.25 Not available Ester functionality

Biological Activity

1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid, with the molecular formula C15H20N2O3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.336 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a carbamoyl group and a carboxylic acid, which may influence its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid. For instance, a class of N-heterocycles demonstrated significant inhibition against respiratory syncytial virus (RSV) replication at micromolar concentrations, suggesting that similar structural motifs might exhibit comparable activity against viral targets .

The biological activity of 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid may involve:

  • Inhibition of Viral Proteases : Similar compounds have been shown to bind to the active sites of viral proteases, thereby preventing the cleavage of viral polyproteins necessary for viral replication.
  • Modulation of Enzyme Activity : The presence of the carboxylic acid group may enhance binding affinity to target enzymes, affecting their catalytic activity.

Case Studies and Research Findings

  • Study on Antiviral Compounds : A study evaluated various piperidine derivatives for their antiviral efficacy against HCV (Hepatitis C Virus). Some compounds exhibited EC50 values in the low micromolar range, indicating effective inhibition .
  • Structure-Activity Relationship (SAR) : Research on structurally similar piperidine derivatives demonstrated that modifications at specific positions significantly influenced their biological activity. For instance, the introduction of halogen groups or varying alkyl chains was found to enhance antiviral potency .
  • In Silico Studies : Computational modeling has suggested that 1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acid could effectively interact with target proteins involved in viral replication processes. These findings warrant further experimental validation.

Data Tables

Compound NameMolecular FormulaMolecular WeightBiological Activity
1-{[(4-Methylphenyl)carbamoyl]methyl}piperidine-4-carboxylic acidC15H20N2O3276.336 g/molPotential antiviral and enzyme inhibitor
Related Piperidine DerivativeC14H17N3O3275.30 g/molAntiviral activity against HCV

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